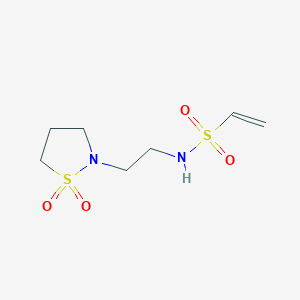

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S2/c1-2-14(10,11)8-4-6-9-5-3-7-15(9,12)13/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWNDEZGQZTKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)NCCN1CCCS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide involves several steps. The primary synthetic route includes the reaction of isothiazolidine-2,2-dioxide with ethylamine, followed by the introduction of an ethenesulfonamide group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s reactivity and stability .

Scientific Research Applications

Chemical Research Applications

1. Synthetic Methodologies

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide is used as a model compound in the study of reaction mechanisms. Its stability and reactivity make it an ideal candidate for developing new synthetic methodologies. Researchers utilize this compound to investigate various chemical reactions such as oxidation, reduction, and substitution reactions. The compound's structure allows for the modification of functional groups, enhancing its reactivity and facilitating the study of reaction pathways.

2. Mechanistic Studies

The compound serves as a valuable tool for understanding enzyme kinetics and inhibition mechanisms. By interacting with specific molecular targets, it can inhibit enzyme activity, providing insights into biochemical pathways. This application is particularly relevant in the field of medicinal chemistry, where understanding enzyme interactions is crucial for drug development.

Biological Applications

1. Enzyme Inhibition

In biological research, this compound is utilized to investigate enzyme inhibition. The compound's ability to bind to active sites of enzymes allows researchers to explore its effects on various metabolic pathways. This property can lead to the development of potential therapeutic agents targeting specific diseases.

2. Protein-Ligand Interactions

The compound also plays a role in studying protein-ligand interactions. By analyzing how this compound interacts with proteins, researchers can gain insights into molecular recognition processes that are fundamental in biochemistry and pharmacology.

Material Science Applications

1. Advanced Materials Development

this compound is being explored for its potential in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials engineering. The compound can be incorporated into polymer matrices to enhance their mechanical properties or to impart specific functionalities.

2. Catalytic Processes

In industrial applications, this compound is used as a catalyst in various chemical processes. Its ability to facilitate reactions while maintaining stability under operational conditions makes it an attractive option for synthetic chemists looking to optimize reaction conditions and yields.

Mechanism of Action

The mechanism of action of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ primarily in the substituents on the ethenesulfonamide core and the sulfonamide nitrogen. Key examples include:

Key Observations :

- The target compound’s 1,1-dioxidoisothiazolidin-2-yl group introduces a rigid, electron-deficient ring system, which may enhance binding affinity in biological targets compared to simpler aryl or alkyl substituents .

- Bulky groups like the dihydroartemisinoxy moiety in 3d improve lipophilicity but may reduce solubility, whereas methoxy/fluoro groups in 6d and 6f balance electronic effects and bioavailability .

- Selenocyanate derivatives (e.g., 1) exhibit distinct reactivity due to selenium’s polarizability, though their toxicity profiles require further investigation .

Physical and Spectral Properties

Comparative data for selected analogs:

Analysis :

- The target compound’s spectral data (unavailable in evidence) would likely show characteristic S=O stretches (~1340 cm⁻¹) and deshielded vinyl protons (δ ~7.4–7.5) similar to 6d and 6e .

- Lower melting points in methoxy-substituted derivatives (e.g., 6d ) versus 3d suggest reduced crystallinity due to flexible side chains.

Comparison with Analog Syntheses:

- 3d and 6d–f: Synthesized via Knoevenagel condensation of sulfonamide-acetic acids with aldehydes, using piperidine/benzoic acid catalysis .

- 1: Prepared by selenocyanation of amine intermediates, followed by sulfonylation .

Key Differences :

- The target compound’s synthesis may require specialized reagents (e.g., thionyl chloride for cyclization) compared to the straightforward condensation used for aryl analogs .

Biological Activity

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide is a sulfonamide compound that exhibits a range of biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]ethenesulfonamide. It is characterized by a unique structure that includes an isothiazolidine moiety and an ethenesulfonamide group. The synthesis typically involves the reaction of isothiazolidine-2,2-dioxide with ethylamine under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity .

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes by binding to their active sites, which modulates critical biochemical pathways.

- Protein-Ligand Interactions : It can influence protein functions through specific ligand interactions, impacting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in various models.

- Anticancer Activity : Some research indicates that it may inhibit cancer cell proliferation through apoptosis induction.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential for development as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a 50% reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may act through modulation of NF-kB signaling pathways .

Case Study 3: Cancer Cell Proliferation

Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound significantly reduced cell viability at concentrations greater than 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, supporting its potential role as an anticancer agent .

Q & A

Q. What are the critical synthetic considerations for achieving high-purity N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)ethenesulfonamide?

Methodological Answer: The synthesis requires precise control of reaction conditions:

- Temperature: Optimize between 80–100°C to balance reaction rate and byproduct formation (e.g., decomposition of sulfonamide intermediates) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, toluene) enhance solubility of intermediates. For example, toluene with Dean-Stark traps efficiently removes water in condensation reactions .

- Catalysts: Piperidine or benzoic acid can catalyze Knoevenagel condensations for ethenesulfonamide formation, improving yields up to 65% .

- Purification: Flash column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm regiochemistry and purity. Key signals include:

- HRMS: Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

- HPLC: Monitor purity (>98% using C18 columns, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation: Modify the dioxidoisothiazolidin moiety (e.g., alkylation at N-2) or aryl groups on the ethenesulfonamide to assess effects on target binding. For example:

- Biological Assays: Test analogs in enzyme inhibition (e.g., cyclin-dependent kinase assays) and cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .

- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding modes to tubulin or kinase targets .

Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. antifungal effects) be resolved?

Methodological Answer:

- Contextual Variables:

- Mechanistic Studies:

- Use knockout cell lines (e.g., CDK2-null) to confirm target specificity .

- Compare transcriptomic profiles after treatment to identify pathway overlaps .

Q. What strategies improve bioavailability of this compound for in vivo studies?

Methodological Answer:

- Prodrug Design: Phosphorylate hydroxyl groups (e.g., disodium phosphate prodrugs) to enhance water solubility. Reaction with POCl₃ yields stable prodrugs with >80% conversion .

- Formulation: Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .

- BBB Permeability: Introduce tertiary amines or reduce molecular weight (<450 Da) for CNS-targeted derivatives .

Q. What experimental approaches identify molecular targets for this compound?

Methodological Answer:

- Affinity Chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after heating (e.g., tubulin depolymerization at 37°C vs. 45°C) .

- Kinome-Wide Screening: Use kinase inhibitor libraries (e.g., DiscoverX) to identify competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.